Unique Allosteric Inhibition of Human Thymidylate Synthase (hTS): Differentiated Mechanism vs. Active-Site Binders
1,3-Propanediphosphonic acid (PDPA) acts as an allosteric inhibitor of human thymidylate synthase (hTS), a mechanism distinct from active-site inhibitors like 5-fluorouracil metabolites. It achieves this by stabilizing an inactive conformer of loop 181-197 [1]. In contrast to active-site binding competitive inhibitors, kinetic analysis reveals PDPA is a mixed inhibitor versus dUMP and exhibits a concentration-dependent switch in inhibition mechanism versus methylenetetrahydrofolate: it is uncompetitive at concentrations below 0.25 µM, but becomes noncompetitive above 1 µM [1]. This biphasic, allosteric behavior is not observed with canonical substrate analogs, providing a unique tool for probing hTS conformational dynamics.
| Evidence Dimension | Inhibition Mode (vs. Methylenetetrahydrofolate) |
|---|---|
| Target Compound Data | Uncompetitive (<0.25 µM); Noncompetitive (>1 µM) |
| Comparator Or Baseline | Active-site binding inhibitors (e.g., FdUMP, ZD9331) |
| Quantified Difference | Mechanism is concentration-dependent and allosteric, unlike the purely competitive or noncompetitive behavior of active-site ligands. |
| Conditions | Kinetic assay using purified recombinant human thymidylate synthase. |
Why This Matters
This specific allosteric mechanism makes 1,3-PDPA essential for researchers investigating conformational switching in hTS, a target for overcoming drug resistance in colorectal cancer, as it cannot be functionally replaced by standard substrate or cofactor analogs.
- [1] Lovelace, L. L., et al. (2007). Cooperative inhibition of human thymidylate synthase by mixtures of active site binding and allosteric inhibitors. Biochemistry, 46(10), 2823-2830. View Source
